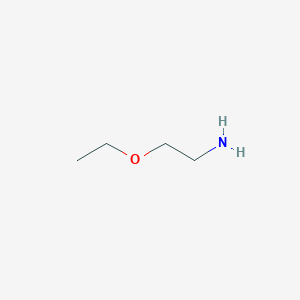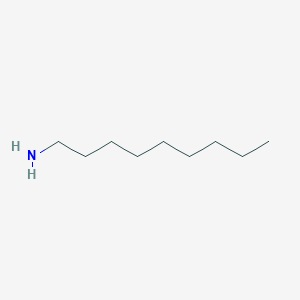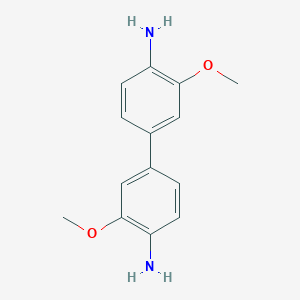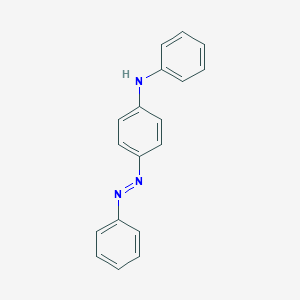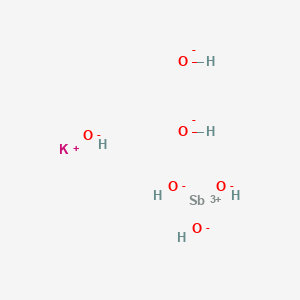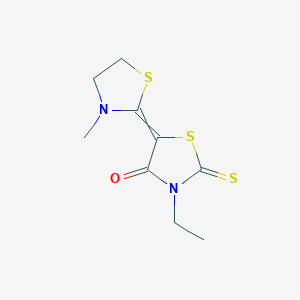
4-Thiazolidinone, 3-ethyl-5-(3-methyl-2-thiazolidinylidene)-2-thioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Thiazolidinone, 3-ethyl-5-(3-methyl-2-thiazolidinylidene)-2-thioxo- is a chemical compound that belongs to the thiazolidinone family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 4-Thiazolidinone, 3-ethyl-5-(3-methyl-2-thiazolidinylidene)-2-thioxo- is not fully understood. However, several studies have suggested that it may act through multiple pathways, including inhibition of enzymes, DNA damage, and apoptosis induction. For instance, a study by Hua et al. (2016) reported that 4-Thiazolidinone derivatives induce apoptosis in human breast cancer cells by activating the caspase-dependent pathway.
Efectos Bioquímicos Y Fisiológicos
4-Thiazolidinone, 3-ethyl-5-(3-methyl-2-thiazolidinylidene)-2-thioxo- has been shown to exhibit several biochemical and physiological effects. For instance, a study by Wang et al. (2016) reported that 4-Thiazolidinone derivatives exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria. Another study by Li et al. (2019) reported that 4-Thiazolidinone derivatives exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-Thiazolidinone, 3-ethyl-5-(3-methyl-2-thiazolidinylidene)-2-thioxo- in lab experiments include its ease of synthesis, low cost, and wide range of biological activities. However, one of the limitations of using 4-Thiazolidinone, 3-ethyl-5-(3-methyl-2-thiazolidinylidene)-2-thioxo- in lab experiments is its low solubility in water, which may limit its use in aqueous systems.
Direcciones Futuras
There are several future directions for the research on 4-Thiazolidinone, 3-ethyl-5-(3-methyl-2-thiazolidinylidene)-2-thioxo-. One of the future directions is the synthesis of novel derivatives with improved biological activities. Another future direction is the investigation of the mechanism of action of 4-Thiazolidinone derivatives to better understand their biological activities. Additionally, the development of new synthetic methods for 4-Thiazolidinone derivatives may open up new avenues for their applications in various fields. Finally, the use of computational methods to design novel 4-Thiazolidinone derivatives may lead to the discovery of new compounds with potent biological activities.
Conclusion:
In conclusion, 4-Thiazolidinone, 3-ethyl-5-(3-methyl-2-thiazolidinylidene)-2-thioxo- is a chemical compound that exhibits a wide range of biological activities. Its potential applications in medicinal chemistry, agrochemicals, and materials science have made it an attractive target for research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-Thiazolidinone, 3-ethyl-5-(3-methyl-2-thiazolidinylidene)-2-thioxo- have been discussed in this paper. Further research on this compound may lead to the discovery of novel compounds with potent biological activities.
Métodos De Síntesis
The synthesis of 4-Thiazolidinone, 3-ethyl-5-(3-methyl-2-thiazolidinylidene)-2-thioxo- involves the reaction between ethyl acetoacetate, 2-amino-3-methylthiazolidine, and carbon disulfide under basic conditions. The reaction yields a yellow solid that can be purified through recrystallization. The purity and yield of the product can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Aplicaciones Científicas De Investigación
4-Thiazolidinone, 3-ethyl-5-(3-methyl-2-thiazolidinylidene)-2-thioxo- has been extensively studied for its potential applications in medicinal chemistry. It exhibits a wide range of biological activities, including antimicrobial, antitumor, anti-inflammatory, and anticonvulsant properties. Several studies have reported the synthesis of novel derivatives of 4-Thiazolidinone, 3-ethyl-5-(3-methyl-2-thiazolidinylidene)-2-thioxo- and their biological activities. For instance, a study by Zhang et al. (2017) reported the synthesis of 4-Thiazolidinone derivatives with potent antitumor activity against human lung cancer cells.
Propiedades
Número CAS |
10505-45-0 |
|---|---|
Nombre del producto |
4-Thiazolidinone, 3-ethyl-5-(3-methyl-2-thiazolidinylidene)-2-thioxo- |
Fórmula molecular |
C9H12N2OS3 |
Peso molecular |
260.4 g/mol |
Nombre IUPAC |
3-ethyl-5-(3-methyl-1,3-thiazolidin-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C9H12N2OS3/c1-3-11-7(12)6(15-9(11)13)8-10(2)4-5-14-8/h3-5H2,1-2H3 |
Clave InChI |
LLNMOYQUPSTPAA-SOFGYWHQSA-N |
SMILES isomérico |
CCN1C(=O)/C(=C\2/N(CCS2)C)/SC1=S |
SMILES |
CCN1C(=O)C(=C2N(CCS2)C)SC1=S |
SMILES canónico |
CCN1C(=O)C(=C2N(CCS2)C)SC1=S |
Otros números CAS |
10505-45-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




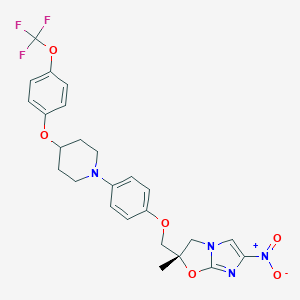

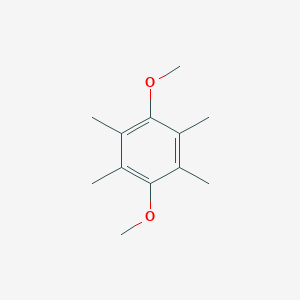

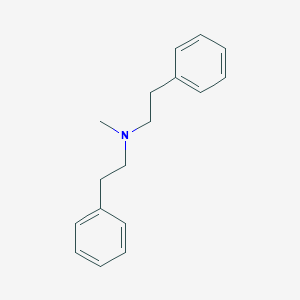
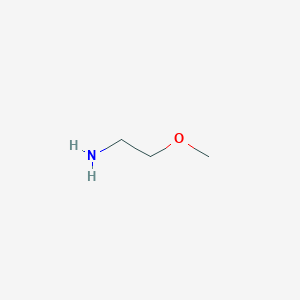
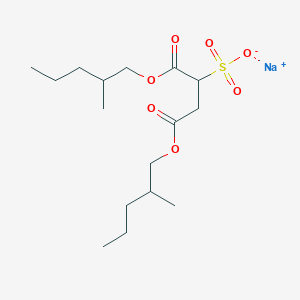
![1-[(diethylamino)methyl]-1H-indole-2,3-dione](/img/structure/B85608.png)
